molecular formula C9H15NS B13261440 1-(Thiophen-3-yl)pentan-1-amine

1-(Thiophen-3-yl)pentan-1-amine

Cat. No.: B13261440
M. Wt: 169.29 g/mol
InChI Key: ZLQLALIVNFLMSP-UHFFFAOYSA-N
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Description

Contextualization of Thiophene-Containing Amines in Organic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in organic chemistry. britannica.comnih.gov Its structural similarity to benzene (B151609) allows it to participate in a variety of chemical transformations while also imparting distinct electronic and steric properties. britannica.com When a thiophene ring is functionalized with an amine group, the resulting thiophene-containing amines become versatile building blocks in synthetic chemistry. ijrpr.comacs.org

The presence of the thiophene moiety can influence the reactivity and biological activity of the entire molecule. acs.org Thiophene and its derivatives are known to be components of various natural products and synthetic compounds with significant applications. britannica.com For instance, polythiophenes are utilized in the development of organic semiconductors and solar cells. vaia.com In the realm of medicinal chemistry, the thiophene nucleus is found in a number of pharmaceuticals. britannica.comnih.gov

Significance of Amine Functionalities in Functional Molecule Design

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, which renders them basic and nucleophilic. universalclass.com This reactivity makes amines crucial intermediates and building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and materials. ijrpr.com The amine functional group is a common feature in a wide range of bioactive molecules and approved drugs, highlighting its importance in medicinal chemistry. ijrpr.comacs.org

The ability of amines to form hydrogen bonds and participate in various intermolecular interactions is key to their role in molecular recognition and biological activity. universalclass.com Furthermore, the amine group can be readily modified through reactions such as alkylation, acylation, and condensation, allowing for the systematic alteration of a molecule's properties to optimize its function. researchgate.net This versatility is a cornerstone of functional molecule design, enabling chemists to fine-tune the characteristics of a compound to meet specific requirements.

Overview of Current Research Trajectories for 1-(Thiophen-3-yl)pentan-1-amine and Structural Analogues

While specific research on this compound is not extensively documented in publicly available literature, research on its structural analogues provides insight into its potential areas of investigation. Analogues such as 1-(thiophen-2-yl)pentan-1-amine (B12093586) and other thiophene-containing amines are being explored for their potential biological activities. smolecule.com For instance, derivatives of similar structures have been investigated for their antimicrobial and anticancer properties. smolecule.com

Research into related compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, an intermediate in the synthesis of the antidepressant duloxetine, underscores the potential of thiophene-amine structures in the development of therapeutics. The synthesis and biological evaluation of various thiophene derivatives are active areas of research, with a focus on creating novel compounds with diverse pharmacological profiles. nih.govmdpi.com The exploration of compounds like 1-(thiophen-3-yl)ethanamine (B175276) as chiral building blocks in asymmetric synthesis further highlights the potential utility of the this compound scaffold in creating stereochemically defined molecules for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-thiophen-3-ylpentan-1-amine

InChI

InChI=1S/C9H15NS/c1-2-3-4-9(10)8-5-6-11-7-8/h5-7,9H,2-4,10H2,1H3

InChI Key

ZLQLALIVNFLMSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CSC=C1)N

Origin of Product

United States

Synthetic Methodologies for 1 Thiophen 3 Yl Pentan 1 Amine and Its Analogues

Established Synthetic Routes for Thiophene-Substituted Amines

Traditional synthetic methods provide a solid foundation for the preparation of thiophene-substituted amines. These routes are often characterized by their reliability and the use of readily available starting materials.

Gewald Reaction Approaches for Aminothiophene Derivatives

The Gewald reaction is a cornerstone in thiophene (B33073) chemistry, providing a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction is a significant advantage, as the starting materials are often readily available. arkat-usa.org The reaction conditions are generally mild, and the use of microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org Variations of the Gewald reaction have been developed to introduce a wide range of substituents onto the thiophene ring, making it a powerful tool for creating diverse aminothiophene derivatives. arkat-usa.orgnih.govorganic-chemistry.org

Table 1: Key Features of the Gewald Reaction

Feature Description
Reactants Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base
Product Polysubstituted 2-Aminothiophene
Mechanism Knoevenagel Condensation, Sulfur Addition, Cyclization

| Advantages | Versatility, Mild Conditions, Availability of Reagents |

Reductive Amination Strategies for 1-(Thiophen-3-yl)pentan-1-amine Synthesis

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this strategy involves the reaction of a suitable thiophene-containing ketone or aldehyde with an amine source, followed by reduction of the resulting imine intermediate. youtube.com

A key precursor for this synthesis is 3-acetylthiophene (B72516). ambeed.com The reaction of 3-acetylthiophene with an amine, such as ammonia (B1221849) or a primary amine, forms an imine or enamine intermediate. youtube.com This intermediate is then reduced to the target amine, this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation. masterorganicchemistry.comyoutube.comyoutube.com Sodium cyanoborohydride is particularly useful as it is a selective reducing agent that will reduce the imine in the presence of the ketone. masterorganicchemistry.comyoutube.com This method offers a direct and controllable route to the desired thiophene-substituted amine, avoiding the over-alkylation issues that can arise from direct alkylation methods. masterorganicchemistry.com

Friedel-Crafts Acylation in Precursor Synthesis

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com For the synthesis of the precursor to this compound, specifically 1-(thiophen-3-yl)pentan-1-one, Friedel-Crafts acylation of thiophene with pentanoyl chloride or a related acylating agent is employed.

A critical aspect of the Friedel-Crafts acylation of thiophene is its regioselectivity. The reaction preferentially occurs at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com To achieve acylation at the 3-position, specific directing groups or alternative synthetic strategies may be necessary. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comtsijournals.com However, the use of solid acid catalysts is gaining traction due to environmental and practical advantages. tsijournals.com

Nucleophilic Substitution Reactions for Amine Moiety Introduction

The introduction of an amine group onto a thiophene scaffold can also be achieved through nucleophilic substitution reactions. libretexts.org This approach typically involves the reaction of a thiophene derivative bearing a suitable leaving group, such as a halide, with an amine nucleophile like ammonia. studymind.co.uk

A significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. studymind.co.uklibretexts.org Controlling the reaction conditions, such as using a large excess of the amine nucleophile, can help to favor the formation of the desired primary amine. studymind.co.uk Nucleophilic aromatic substitution (SNAr) on thiophene rings is also possible, particularly when the ring is activated by electron-withdrawing groups. researchgate.net

Advanced and Stereoselective Synthetic Techniques

Modern synthetic chemistry offers sophisticated techniques for the construction of complex molecules with high degrees of selectivity. These advanced methods are increasingly applied to the synthesis of thiophene-containing compounds.

Transition-Metal Catalyzed Coupling Reactions (e.g., Borylation and Suzuki-Miyaura Type)

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for the synthesis of biaryl compounds, including those containing thiophene rings. nih.govresearchgate.netacs.orgmdpi.comresearchgate.net This reaction allows for the coupling of a thiophene-boronic acid or ester with a suitable partner to construct the desired carbon framework.

Iridium-catalyzed C-H borylation is another advanced technique that enables the direct functionalization of thiophene rings. nih.govnih.gov This method allows for the regioselective installation of a boryl group onto the thiophene ring, which can then be further elaborated through subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov These transition-metal-free borylation methods are also emerging. organic-chemistry.orgacs.orgacs.org These advanced catalytic methods provide highly efficient and selective routes to complex thiophene derivatives that may be difficult to access through traditional synthetic approaches.

Table 2: Comparison of Advanced Synthetic Techniques

Technique Description Key Features
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound and an organohalide. nih.govresearchgate.net Forms C-C bonds, high functional group tolerance. acs.orgresearchgate.net

| Iridium-Catalyzed Borylation | Direct C-H functionalization to install a boryl group. nih.govnih.gov | High regioselectivity, versatile intermediate for further reactions. nih.gov |

Asymmetric Synthesis for Chiral this compound Analogues

The development of chiral amine-containing pharmaceuticals has made asymmetric synthesis a cornerstone of modern medicinal chemistry. yale.edu For analogues of this compound, where the stereochemistry of the amine-bearing carbon is critical, several powerful strategies can be employed to ensure high enantiomeric purity.

One of the most versatile and widely adopted methods involves the use of a chiral auxiliary, such as tert-butanesulfinamide. yale.edu This reagent condenses with a ketone precursor (e.g., 3-pentanoylthiophene) to form an intermediate N-sulfinyl imine. Subsequent diastereoselective reduction of the imine and acidic removal of the sulfinyl group yields the chiral primary amine with high enantiomeric excess. This method is used on industrial scales for the production of numerous drug candidates. yale.edu

Catalytic asymmetric synthesis represents another frontier, offering a more atom-economical approach. Chiral catalysts, including those based on transition metals or organocatalysts, can directly facilitate the enantioselective transformation. yale.edumdpi.com For instance, a chiral scandium(III) N,N'-dioxide Lewis acid complex has been successfully used in the asymmetric homologation of ketones, which can be a pathway to chiral β-keto esters as precursors to the target amines. organic-chemistry.org Furthermore, dynamic kinetic resolution can be applied in multicomponent reactions to synthesize chiral acyclic nucleosides, a strategy that could be adapted for thiophene-amine targets. nih.gov The synthesis of (R)-Tiagabine, a drug containing a substituted thiophene moiety, utilizes an asymmetric hydrogen atom transfer (HAT) reaction to establish the crucial chiral center, highlighting the power of radical-based methods in complex chiral synthesis. thieme-connect.com

The effectiveness of these methods is typically evaluated by the enantiomeric excess (ee) of the product, which is determined using chiral high-performance liquid chromatography (HPLC). thieme-connect.com

Table 1: Overview of Asymmetric Synthesis Strategies for Chiral Amines

Method Key Reagent/Catalyst Precursor Key Features
Chiral Auxiliary tert-Butanesulfinamide Thiophene Ketone Forms diastereomeric sulfinylimine; reliable and scalable. yale.edu
Asymmetric Catalysis Chiral Lewis Acid (e.g., Sc(III)-N,N'-dioxide) Ketone/Diazo Ester Enables enantioselective carbon-carbon bond formation. organic-chemistry.org
Dynamic Kinetic Resolution Chiral Amine Catalysts Aldehydes, Amines Converts a racemic mixture completely to one enantiomer. nih.govnih.gov

Homologation Reactions involving Thiophene-Containing Ketone Systems

Homologation reactions are chemical processes that lengthen a carbon chain by a specific, repeating unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org These reactions are invaluable for transforming readily available thiophene-containing ketones into precursors for this compound by extending the side chain to the required five-carbon length.

A classic example of homologation is the reaction of a ketone with a diazo compound, such as diazomethane (B1218177). nih.gov This reaction can proceed with or without a catalyst to afford a homologated ketone, effectively inserting a methylene group adjacent to the carbonyl. While effective, the use of diazomethane requires special handling due to its toxicity and explosive nature. A safer alternative is trimethylsilyldiazomethane. nih.gov

More modern and controlled homologation methods are often preferred. The Kowalski ester homologation provides a reliable alternative to the Arndt-Eistert synthesis and can convert α-amino esters to β-amino esters. wikipedia.org Another powerful technique involves the use of phosphonate (B1237965) reagents in a Horner-Wadsworth-Emmons-type reaction. For example, diethyl (1,3-dithian-2-yl)phosphonate can react with a ketone to form a ketene (B1206846) dithioacetal. tcichemicals.com Subsequent hydrolysis converts this intermediate into a one-carbon homologated carboxylic acid or ester, which can then be further manipulated to form the target amine. tcichemicals.com The development of phosphonate reagents containing a protected aldehyde group allows for the direct two-carbon homologation of ketones to α,β-unsaturated aldehydes, providing a streamlined pathway to elongated chains. nih.gov

Table 2: Selected Homologation Reactions for Ketones

Reaction Name Reagent Intermediate Product Type
Diazoalkane Homologation Diazomethane or (CH₃)₃SiCHN₂ Diazoalkane adduct One-carbon extended ketone. nih.gov
Seyferth–Gilbert Homologation Dimethyl (diazomethyl)phosphonate Terminal alkyne One-carbon extended aldehyde. wikipedia.org
Horner-Wadsworth-Emmons Diethyl (1,3-dithian-2-yl)phosphonate Ketene dithioacetal One-carbon extended ester/acid. tcichemicals.com

Multicomponent Reactions for Thiophene-Amine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates significant portions of all starting materials. tandfonline.com This approach is prized for its atom economy, time savings, and ability to rapidly generate molecular complexity, making it ideal for constructing libraries of thiophene-amine derivatives. tandfonline.com

Several MCRs are particularly well-suited for synthesizing the thiophene core. The Gewald aminothiophene synthesis is a classic and robust MCR that involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. pharmaguideline.com This reaction directly yields highly functionalized 2-aminothiophenes. By choosing the appropriate ketone precursor, this method can be adapted to build the scaffold of this compound analogues.

Modern advancements have expanded the scope of MCRs for thiophene synthesis to include metal-catalyzed, Lewis-base-catalyzed, and catalyst-free processes. tandfonline.com For example, a variety of substituted 2-amino thiophene derivatives can be generated through a one-pot reaction of aldehydes, malononitrile, ethyl acetoacetate, and sulfur, sometimes accelerated by microwave irradiation. researchgate.net Other strategies involve the palladium-catalyzed cyclization of functionalized alkynes or the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide in the Paal-Knorr thiophene synthesis. pharmaguideline.comnih.gov These convergent approaches avoid the lengthy, stepwise synthesis of intermediates, offering a more sustainable and efficient route to the desired thiophene-amine scaffolds. tandfonline.comrsc.org

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound or its analogues, rigorous purification and characterization are essential to confirm the identity, purity, and structure of the compound.

Purification: The primary method for purifying neutral or basic amine compounds from a reaction mixture is column chromatography. Silica (B1680970) gel is the most common stationary phase, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a small amount of a polar modifier (like triethylamine) is used. The triethylamine (B128534) is added to prevent the acidic silica gel from strongly adsorbing the basic amine product, which would otherwise lead to poor separation and recovery.

Characterization: A suite of spectroscopic techniques is employed to unambiguously determine the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number and connectivity of hydrogen atoms, with characteristic signals for the thiophene ring protons, the aliphatic pentyl chain, and the amine protons. ¹³C NMR reveals the carbon backbone of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming that the desired product has been formed. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, key signals would include N-H stretching vibrations for the primary amine and C-H and C=C/C-S stretching vibrations characteristic of the thiophene ring.

Chiral High-Performance Liquid Chromatography (HPLC): For asymmetric syntheses, chiral HPLC is indispensable for separating the two enantiomers and determining the enantiomeric excess (ee), which quantifies the success of the chiral induction. thieme-connect.com

Table 3: Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR Thiophene Protons Signals in the aromatic region (~7.0-7.5 ppm).
Methine Proton (-CH-NH₂) A multiplet adjacent to the amine and alkyl chain.
Pentyl Chain Protons Signals in the aliphatic region (~0.8-1.8 ppm).
Amine Protons (-NH₂) A broad singlet, chemical shift can vary.
¹³C NMR Thiophene Carbons Signals in the aromatic/heteroaromatic region (~120-145 ppm).
Aliphatic Carbons Signals in the upfield region (~14-60 ppm).
IR N-H Stretch Moderate, sharp peaks around 3300-3400 cm⁻¹ (primary amine).
C-H Stretch (sp³) Peaks just below 3000 cm⁻¹.
C-H Stretch (sp²) Peaks just above 3000 cm⁻¹.

| HRMS | Molecular Ion [M+H]⁺ | Accurate mass corresponding to the formula C₉H₁₆NS⁺. |

Chemical Reactivity and Derivatization of the 1 Thiophen 3 Yl Pentan 1 Amine Scaffold

Transformations Involving the Primary Amine Functionality

The primary amine group is a versatile functional handle, readily participating in nucleophilic reactions to form a variety of derivatives.

N-Alkylation Reactions for Higher Amine Formation

The primary amine of 1-(Thiophen-3-yl)pentan-1-amine can be converted to secondary and tertiary amines through N-alkylation. Two common methods for this transformation are direct alkylation with alkyl halides and reductive amination.

Direct alkylation involves the reaction of the amine with an alkyl halide. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. ucalgary.cawikipedia.org However, this method can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.com A strategy to achieve selective monoalkylation involves using the amine hydrobromide salt and an alkyl bromide under controlled deprotonation/protonation conditions. rsc.org

A more controlled and widely used method for N-alkylation is reductive amination. organic-chemistry.orgmasterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com This method avoids the issue of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com

Table 1: N-Alkylation Reactions of Primary Amines
Reaction TypeReagentsProductKey Features
Direct AlkylationAlkyl Halide (e.g., R-Br)Secondary Amine (and mixtures)Can lead to over-alkylation; may require specific conditions for selectivity. ucalgary.camasterorganicchemistry.comrsc.org
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary AmineHigh selectivity for mono-alkylation; proceeds via an imine intermediate. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com

Acylation for Amide and Related Derivative Synthesis

The primary amine of this compound readily undergoes acylation to form stable amide derivatives. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). savemyexams.comsimply.science The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comlibretexts.org

When an acyl chloride is used, the reaction is often vigorous and produces hydrogen chloride (HCl) as a byproduct. libretexts.orgchemguide.co.uk To neutralize the HCl, the reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine itself. simply.science The use of acid anhydrides provides a less reactive alternative to acyl chlorides. These reactions are generally high-yielding and are a fundamental method for protecting the amine group or for building more complex molecular architectures. savemyexams.com

Table 2: Acylation Reactions of this compound
Acylating AgentReagent ExampleProductByproduct
Acyl ChlorideEthanoyl chloride (CH₃COCl)N-(1-(Thiophen-3-yl)pentyl)acetamideHCl
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)N-(1-(Thiophen-3-yl)pentyl)acetamideAcetic Acid

Oxidation Processes of the Amine Moiety

The primary amine functionality can be oxidized to form other nitrogen-containing functional groups, most notably oximes. The oxidation of primary amines to their corresponding oximes can be achieved using environmentally benign methods that employ molecular oxygen or hydrogen peroxide as the terminal oxidant.

One effective catalytic system involves the use of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) with molecular oxygen. acs.orgacs.orgnih.gov This process is highly efficient and chemoselective, converting various primary amines to oximes in excellent yields. acs.orgnih.gov The mechanism is believed to involve an initial electron transfer from the amine to DPPH, followed by reaction with molecular oxygen to form an α-aminoalkyl hydroperoxide intermediate, which then converts to the oxime. acs.orgnih.govresearchgate.net

Another green catalytic method utilizes heterogeneous nanocrystalline titanium(IV) oxide (TiO₂) with hydrogen peroxide (H₂O₂) as the oxidizing agent. tandfonline.com This protocol is effective for both aliphatic and aromatic amines, yielding the corresponding oximes in high quantities. The catalyst can be recovered and reused, adding to the method's practicality. tandfonline.com

Table 3: Catalytic Oxidation of Primary Amines to Oximes
Catalytic SystemOxidantKey FeaturesReference(s)
DPPH and WO₃/Al₂O₃Molecular Oxygen (O₂)Environmentally benign, high efficiency, and chemoselective. acs.orgacs.orgnih.gov
Nanocrystalline TiO₂Hydrogen Peroxide (H₂O₂)Green protocol, reusable catalyst, works for aliphatic and aromatic amines. tandfonline.com

Reactions on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system that readily undergoes reactions such as electrophilic aromatic substitution and metalation, enabling further functionalization.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pearson.com In a 3-substituted thiophene, such as this compound, the primary sites for electrophilic attack are the C2 and C5 positions, which are the most activated. researchgate.net The regioselectivity between the C2 and C5 positions can be influenced by the steric bulk of both the substituent at C3 and the incoming electrophile. researchgate.net Prior to performing EAS reactions, the primary amine group is typically protected (e.g., via acylation) to prevent side reactions and deactivation of the ring.

Common electrophilic aromatic substitution reactions applicable to the thiophene ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in acetic anhydride.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using reagents like concentrated sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-CO-) using an acyl chloride or acid anhydride with a Lewis acid catalyst (e.g., AlCl₃).

Formylation: Introduction of a formyl group (-CHO), for instance, through the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net

Table 4: Common Electrophilic Aromatic Substitution Reactions on Thiophene
ReactionTypical ReagentsElectrophile
HalogenationNBS, NCSBr⁺, Cl⁺
NitrationHNO₃/Ac₂ONO₂⁺
Friedel-Crafts AcylationRCOCl/AlCl₃RCO⁺
Vilsmeier-Haack FormylationPOCl₃/DMF[CHCl=N(CH₃)₂]⁺

Metalation and Cross-Coupling Strategies with Thiophene Moieties

Metalation of the thiophene ring, followed by cross-coupling reactions, provides a powerful strategy for the formation of new carbon-carbon bonds. This approach allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the thiophene scaffold.

Directed ortho-metalation (DoM) can be used to selectively deprotonate a specific position on the ring. For a 3-substituted thiophene, metalation typically occurs at the C2 or C5 position. acs.orgacs.org Strong bases like n-butyllithium (n-BuLi) are commonly used to generate the organolithium intermediate. This thienyllithium species can then react with a variety of electrophiles.

The resulting metalated thiophene (or a thienyl halide derivative) can participate in various palladium-catalyzed cross-coupling reactions. youtube.com These reactions are central to modern organic synthesis for constructing complex molecules. As with EAS, the amine group is generally protected before these transformations. Notable cross-coupling reactions include:

Suzuki Coupling: Reaction of a thienylboronic acid or ester with an aryl/vinyl halide. youtube.comtandfonline.comnih.gov

Stille Coupling: Reaction of a thienylstannane with an organohalide. youtube.com

Heck Coupling: Reaction of a thienyl halide with an alkene. nih.gov

Negishi Coupling: Reaction of a thienylzinc reagent with an organohalide. youtube.com

Sonogashira Coupling: Reaction of a thienyl halide with a terminal alkyne. youtube.com

These strategies have been successfully applied to synthesize complex thienyl-containing compounds, including oligothiophenes and materials for electronic applications. acs.orgacs.org

Table 5: Cross-Coupling Reactions for Thiophene Functionalization
Coupling ReactionThiophene ReagentCoupling PartnerCatalyst
SuzukiThienylboronic acid/esterAryl/Vinyl HalidePalladium
HeckThienyl HalideAlkenePalladium
NegishiOrganozinc ThiopheneOrganohalidePalladium
StilleOrganotin ThiopheneOrganohalidePalladium

Cyclization and Heterocycle Formation Utilizing this compound Precursors

The this compound scaffold serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The primary amine functionality, in conjunction with the adjacent thiophene ring, allows for intramolecular cyclization reactions that lead to the formation of thienopyridine and other related heterocyclic structures. These reactions are fundamental in medicinal chemistry for creating novel molecular architectures. Key synthetic strategies include intramolecular electrophilic substitution reactions where the thiophene ring acts as the nucleophile.

One of the most prominent methods for synthesizing dihydroisoquinoline-type structures is the Bischler-Napieralski reaction. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgorganic-chemistry.org For the this compound scaffold, this would first require N-acylation to form the corresponding amide. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), would induce cyclization. organic-chemistry.orgjk-sci.com The electrophilic attack occurs at the C2 or C4 position of the thiophene ring, which is activated towards such substitutions. Given the electronics of the 3-substituted thiophene, cyclization is anticipated to yield a dihydropyrido[3,2-b]thiophene derivative. The resulting imine can be subsequently reduced to the corresponding amine or oxidized to the aromatic pyridothiophene.

PrecursorReagentsProductReaction Type
N-acetyl-1-(thiophen-3-yl)pentan-1-amine1. POCl₃, reflux2. NaBH₄Tetrahydrothieno[3,2-c]pyridine derivativeBischler-Napieralski Reaction

Another powerful method for constructing fused heterocyclic systems is the Pictet-Spengler reaction. wikipedia.org This reaction facilitates the synthesis of tetrahydroisoquinoline analogues through the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnumberanalytics.comjk-sci.com The this compound can react with an aldehyde to form an intermediate iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich thiophene ring. wikipedia.org This cyclization typically occurs under milder conditions than the Bischler-Napieralski reaction and directly yields a tetrahydrothienopyridine. The choice of the aldehyde or ketone determines the substitution pattern on the newly formed heterocyclic ring.

ReactantsReagentsProductReaction Type
This compound, FormaldehydeH⁺ (e.g., HCl, TFA)Tetrahydrothieno[3,2-c]pyridine derivativePictet-Spengler Reaction

Beyond thienopyridines, the primary amine of the scaffold is a versatile handle for constructing other heterocyclic rings, such as pyrimidines. The condensation of a 1,3-dicarbonyl compound with an amine is a classic strategy for pyrimidine (B1678525) synthesis. thieme-connect.de By reacting this compound with a suitable 1,3-dielectrophile, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of appropriate reagents, it is possible to construct a fused pyrimidine ring, leading to thienopyrimidinone derivatives. These reactions expand the structural diversity that can be achieved from this versatile thiophene-based precursor.

ReactantsConditionsProductHeterocycle Formed
This compound, Ethyl acetoacetateHigh TemperatureSubstituted ThienopyrimidinonePyrimidine

The strategic application of these cyclization reactions to the this compound scaffold provides a reliable pathway to complex, fused heterocyclic compounds that are of significant interest in various fields of chemical research.

Research Applications of 1 Thiophen 3 Yl Pentan 1 Amine and Its Derivatives

Applications in Materials Science and Organic Electronics

Thiophene-containing compounds are foundational in the field of materials science, particularly in the development of organic electronics. Their derivatives are prized for their excellent charge transport capabilities, tunable electronic properties, and stability, making them suitable for a wide range of applications.

Thiophene-based π-conjugated small molecules and polymers are the subject of significant research interest for their use as organic semiconductors. nih.gov The design of high-performance organic semiconducting materials hinges on a deep understanding of intermolecular and intramolecular interactions and solid-state packing, which influence charge carrier transport. nih.gov Thiophene (B33073) derivatives are integral to this research and are widely used in the development of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net

The performance of thiophene-based semiconductors can be fine-tuned by altering their chemical structure. For instance, the orientation of thiophene rings within a molecule can significantly impact the field-effect mobility in OFETs. rsc.orgresearchgate.net Researchers have developed various fused-thiophene derivatives, such as dithienothiophene (DTT) and benzothienodithiophene (BTDT), which have shown promising charge mobilities in solution-processed OFETs. ncu.edu.tw The introduction of donor-acceptor structures within the molecules, often involving thiophene as the donor, is a common strategy to adjust the HOMO/LUMO energy levels, which is crucial for efficient charge injection and transport in both OFETs and OLEDs. nih.gov Thiophene-based nanoparticles are also utilized as active components in these devices. researchgate.net

Table 1: Examples of Thiophene-Based Derivatives in Organic Semiconductor Devices

Derivative ClassApplicationKey Findings
Fused-Thiophenes (e.g., BTDT, DTT)OFETsAchieved charge mobilities up to 0.65 cm²/Vs in solution-processed devices. ncu.edu.tw
Thieno[f,f′]bis mdpi.combenzothiophenesOFETsIsomer orientation affects device performance, with mobilities reaching up to 0.12 cm²/V·s. rsc.orgresearchgate.net
Donor-Acceptor MoleculesOFETs, OLEDsFluorination of acceptor units like benzothiadiazole lowers HOMO/LUMO levels, enhancing performance. nih.gov
Thiophene-Based Polymers (e.g., P3HT)OFETs, OPVsWidely used benchmark materials in organic electronics. nih.gov

This table provides examples of thiophene derivative classes and their reported performance in organic semiconductor applications. The specific performance metrics can vary based on device architecture and fabrication methods.

The inherent optical properties of the thiophene ring make its derivatives excellent candidates for photoactive materials. These materials can absorb and convert light energy, making them suitable for applications ranging from photocatalysis to photomedicine. mdpi.comacs.org Thiophene derivatives with donor-acceptor structures are designed to have specific light absorption and emission characteristics. acs.org

Recent research has focused on incorporating thiophene derivatives into covalent organic frameworks (COFs), creating materials with tunable optoelectronic properties for applications in photonics and photocatalysis. mdpi.com In the field of photocatalysis, thiophene-based covalent triazine frameworks have been shown to act as efficient heterogeneous photocatalysts for reactions like the oxidative coupling of amines under visible light. mdpi.com The presence of the electron-rich thiophene unit can enhance the catalytic activity by improving light absorption and charge separation. mdpi.com Furthermore, thiophene-based nanoparticles are being explored as photo-transducers for the non-invasive photostimulation of cells, demonstrating their potential in biomedical research. researchgate.net

Thiophene-based polymers are being actively investigated for their role in energy storage and conversion technologies. numberanalytics.com Their conductivity and redox activity make them suitable for use as electrode materials in batteries and supercapacitors. numberanalytics.com For example, organoboron–thiophene-based polymers have been developed as high-performance anode materials for lithium-ion batteries, exhibiting high reversible capacity and excellent cycle stability. researchgate.net

In addition to electrode materials, thiophene derivatives are being used to create novel electrolytes. Researchers have synthesized solvent-free, liquid-crystalline ionic conductors based on thiophene esters for use in lithium-ion batteries. nih.gov These materials offer a wide electrochemical window and demonstrate the potential for safer battery systems. nih.gov The electrochemical properties of these and other thiophene-based systems are often characterized using techniques like electrochemical impedance spectroscopy to understand ion transport and interfacial phenomena. Microporous polymer networks derived from thiophene monomers have also been synthesized, showing potential for various electrochemical applications due to their high surface area and defined electrochemical behavior. acs.org

Table 2: Applications of Thiophene Derivatives in Electrochemical Systems

Application AreaThiophene Derivative TypeKey Feature/Finding
Lithium-Ion Battery AnodesOrganoboron–thiophene-based polymer (PBT-1)Reversible capacity of 405 mAh g⁻¹ and stability over 10,000 cycles. researchgate.net
Solvent-Free ElectrolytesLiquid crystalline thiophene estersWide electrochemical window of 4 V, enabling safer battery designs. nih.gov
Microporous Polymer NetworksChemically or electrochemically polymerized thiophenesHigh specific surface areas up to 2135 m² g⁻¹. acs.org
Polymer ElectrodesTriazine–thiophene conjugated polymersSpecific capacities up to 772 mAh g⁻¹ at 100 mA g⁻¹. rsc.org

This table summarizes recent research on thiophene derivatives in various electrochemical applications, highlighting their key performance characteristics.

Building Blocks in Complex Organic Synthesis

The dual functionality of a thiophene ring and an amine group in molecules like 1-(thiophen-3-yl)pentan-1-amine makes them versatile building blocks for the synthesis of more complex organic structures, particularly heterocyclic compounds and specialized ligands.

The amine group in thiophene-amine derivatives is a key functional handle for constructing new heterocyclic rings. Amines can readily react with a variety of electrophiles to undergo cyclization reactions, leading to a diverse range of heterocyclic systems. ijirset.comresearchgate.net For example, thiophene amines can be used in the synthesis of pyrazole (B372694) amides through reactions with thiophene carboxylic acids. nih.gov This amide formation is a critical step, which can be followed by further reactions, such as palladium-catalyzed cross-coupling, to create a library of substituted pyrazole-thiophene derivatives. nih.gov

General synthetic strategies often utilize the nucleophilicity of the amine to form bonds with carbonyl compounds or other reactive species, initiating a cascade of reactions that result in the desired heterocyclic core. ijirset.com For instance, thiophene-2-carbohydrazide, which contains a reactive amine-like hydrazide group, has been used as a starting material to synthesize a variety of thiophene-based heterocycles, including oxadiazoles. nih.gov While direct synthesis of thiadiazoles, pyrazoles, and pyrimidines from this compound is not explicitly detailed in the reviewed literature, the established reactivity of amines and thiophenes provides a clear pathway for its use as a precursor for such compounds. acs.orgresearchgate.net

Thiophene derivatives play a significant role in the design of ligands for coordination chemistry and catalysis. wikipedia.orgresearchgate.net The sulfur atom in the thiophene ring is a soft Lewis base, capable of coordinating to soft metal centers, while the amine group can also act as a coordination site. This allows for the creation of chelating ligands that can stabilize metal complexes used in catalysis. scholaris.ca

Thiophene-functionalized metal-organic frameworks (MOFs) have been synthesized and used as heterogeneous catalysts for reactions such as CO2 conversion. acs.org In these systems, the thiophene unit can enhance the stability and catalytic activity of the framework. acs.org Furthermore, thiophene-containing compounds have been used in photocatalysis, where the thiophene moiety facilitates light absorption and promotes the catalytic cycle. mdpi.com The ability to functionalize the thiophene ring allows for the fine-tuning of the electronic and steric properties of ligands, which in turn influences the activity and selectivity of the resulting catalysts. nih.gov The development of copper- and rhodium-catalyzed methods for thiophene synthesis itself points to the intricate relationship between thiophenes and transition metal catalysis. nih.gov

Investigations into Bioactive Scaffolds

The thiophene ring, combined with an amine functional group, represents a privileged scaffold in medicinal chemistry. This core structure is present in numerous compounds investigated for their interaction with biological systems. Researchers have synthesized and evaluated a wide array of derivatives of this compound, exploring their potential as modulators of enzyme activity and as cytotoxic agents against cancerous cells and microbial pathogens.

Derivatives as Scaffolds for Enzyme Inhibition Studies (e.g., Cathepsin S)

The development of specific enzyme inhibitors is a cornerstone of drug discovery. Cathepsin S (CatS), a cysteine protease involved in immune responses and other pathologies, has been a significant target for inhibitors. nih.gov While developing highly selective inhibitors for cathepsins is challenging due to similarities in their active sites, various molecular scaffolds, including those containing thiophene-like and amine motifs, have been explored. nih.govresearchgate.net

A series of proline-derived analogues have been synthesized and assessed as Cathepsin S inhibitors, leading to the discovery of potent and selective compounds. nih.gov For instance, compound 19-(S) from one such study demonstrated promising pharmacological activities and properties as a selective Cathepsin S inhibitor. nih.gov Further research into arylaminoethyl amides identified noncovalent inhibitors of Cathepsin S with high potency. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies of these derivatives have provided insights into how molecular modifications can modulate selectivity between different cathepsins, such as Cathepsin K and L. researchgate.net

The data below illustrates the inhibitory concentrations (IC₅₀) of various heterocyclic P3 analogues against Cathepsins S, K, and L, demonstrating the search for selectivity.

Table 1: Inhibitory Activity of Arylaminoethyl Amide Derivatives Against Cathepsins

Compound P3 Group CatS IC₅₀ (μM) CatK IC₅₀ (μM) CatL IC₅₀ (μM)
14 5-(3-CF₃ phenyl)–2-furan 0.011 8.58 4.97
15 5-(3-fluorophenyl)–2-furan 0.034 11.7 4.08
16 2-Benzofuran 0.017 0.150 0.045

| 17 | 2-Furan | 0.047 | 8.81 | 1.15 |

Data sourced from Bioorganic & Medicinal Chemistry Letters. researchgate.net

Exploration of Thiophene-Amine Analogues for In Vitro Cellular Activity (e.g., against cancer cell lines, antimicrobial effects)

Thiophene derivatives have been a significant focus of anticancer research due to their efficacy against various tumor cell lines. nih.govresearchgate.net These compounds can target cancer-specific proteins and signaling pathways. nih.gov For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) , was identified as a potent compound with broad-spectrum antitumor activity. nih.gov Investigations into its mechanism revealed that it induces G2/M cell cycle arrest in A549 lung cancer cells and promotes apoptosis through the activation of caspases 3 and 9. nih.gov Further studies showed that BU17 inhibits WEE1 kinase and tubulin polymerization. nih.gov

The cytotoxic potency of a series of synthesized thiophene derivatives was evaluated against the A549 non-small cell lung cancer cell line, with the half-maximal inhibitory concentrations (IC₅₀) detailed in the table below.

Table 2: Cytotoxic Potency (IC₅₀) of Thiophene Derivatives Against A549 Cancer Cells

Compound No. R Group IC₅₀ (μM)
BZ02 2-I 6.10 ± 0.39
BZ05 4-Br 9.49 ± 1.32
BZA09 4-Br 2.73 ± 0.81
BU13 2-BrC₆H₄ 12.19 ± 1.43
BU17 C₆H₅CH₂ 9.00 ± 0.94

| BU19 | 4-Cl-3-CF₃ | 7.2 ± 0.61 |

Compounds with IC₅₀ > 50 μM are not shown. Data sourced from the International Journal of Molecular Sciences. nih.gov

In addition to anticancer properties, thiophene-containing structures have been investigated for antimicrobial effects. researchgate.net Carbamothioyl-aryl-2-carboxamide derivatives incorporating thiophene moieties have demonstrated both antifungal and antibacterial potential. nih.gov Certain derivatives showed significant inhibition against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) recorded in the range of 150.7–295 μg/mL. nih.gov

Molecular Docking and Binding Mechanism Analysis for Target Interaction

Understanding how a molecule interacts with its biological target is crucial for rational drug design. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. This method has been applied to thiophene derivatives to elucidate their mechanisms of action. indexcopernicus.comnih.govresearchgate.net

In one study, a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivatives were docked into the inhibitor binding cavity of the human adenosine (B11128) A₂A receptor. indexcopernicus.comresearchgate.net The results indicated a significant correlation (r² = 0.483) between the calculated docking score and the observed antiparkinsonian activity of the compounds. indexcopernicus.comresearchgate.net This computational analysis provides a model for the binding interactions, which can guide the synthesis of more potent and selective antagonists. indexcopernicus.comresearchgate.netnih.gov

Similarly, molecular docking has been employed for thiophene derivatives showing cytotoxic activity against colorectal cancer cells to identify potential targets and understand their binding mechanisms at a molecular level. nih.gov This in silico approach, often complemented by experimental methods like X-ray crystallography, is invaluable for visualizing the interactions between a ligand and its receptor, thereby facilitating the development of improved therapeutic agents. researchgate.net

Applications in Analytical Chemistry

Reference Standards for Chromatographic Characterization

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of substances in a sample. The accuracy and reproducibility of analytical techniques, particularly chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), depend on the availability of well-characterized standards.

This compound hydrochloride is available commercially as a chemical compound for research purposes, including its use in analytical and chromatographic applications. sigmaaldrich.com Its defined chemical structure and properties, such as molecular weight and purity, allow it to be used as a reference point for the identification and quantification of related compounds in complex mixtures. Similarly, closely related analogues like 3-(methylamino)-1-(thiophen-3-yl)propan-1-ol are utilized as pharmaceutical standards and intermediates, highlighting the role of this class of compounds in quality control and chemical synthesis. pharmaffiliates.com

Mechanistic Studies of Thiophene Amine Interactions in Chemical Systems

Investigation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-(Thiophen-3-yl)pentan-1-amine can be strategically designed through a multi-step pathway commencing with a suitable thiophene (B33073) derivative. A plausible and common approach involves the initial formation of a ketone precursor, 1-(thiophen-3-yl)pentan-1-one, which is subsequently converted to the desired primary amine via reductive amination. The investigation of the mechanisms at each stage is crucial for optimizing reaction conditions and maximizing yields.

A key synthetic route to obtain the intermediate ketone, 1-(thiophen-3-yl)pentan-1-one, involves the use of organometallic reagents. Specifically, a Grignard reagent prepared from 3-bromothiophene (B43185) can be reacted with a pentanoyl derivative. The subsequent conversion of the ketone to the amine is effectively achieved through reductive amination, for which the Leuckart reaction presents a classic and viable method.

Synthesis of the Ketone Precursor: Grignard Reaction

The initial step is the formation of a 3-thienyl Grignard reagent from 3-bromothiophene and magnesium metal. This is followed by a nucleophilic addition to a nitrile, such as pentanenitrile. The mechanism proceeds as follows:

Formation of Grignard Reagent: Magnesium metal reacts with 3-bromothiophene in an ether solvent to form 3-thienylmagnesium bromide.

Nucleophilic Addition to Nitrile: The Grignard reagent adds to the electrophilic carbon of the nitrile group in pentanenitrile. This forms a new carbon-carbon bond and results in an intermediate imine anion, which is stabilized by the magnesium halide. masterorganicchemistry.comlibretexts.org

Hydrolysis: The reaction mixture is then treated with aqueous acid. This hydrolysis step converts the intermediate imine into the corresponding ketone, 1-(thiophen-3-yl)pentan-1-one. masterorganicchemistry.comlibretexts.org

The kinetic data for the addition of Grignard reagents to nitriles suggest a second-order reaction, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Formation of the Amine: The Leuckart Reaction

With the ketone precursor in hand, the final step is the reductive amination to form this compound. The Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, is a well-established method for this transformation. wikipedia.orgmdpi.comsciencemadness.org The reaction is typically carried out at elevated temperatures. wikipedia.org

When using ammonium formate, the mechanism is believed to proceed via the following steps:

Iminium Ion Formation: Ammonium formate exists in equilibrium with ammonia (B1221849) and formic acid. The ammonia reacts with the ketone, 1-(thiophen-3-yl)pentan-1-one, in a nucleophilic addition. Subsequent dehydration leads to the formation of a protonated imine, known as an iminium ion. wikipedia.orgsciencemadness.org

Reduction by Formate: The formate ion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the final primary amine. This step releases carbon dioxide. wikipedia.orgsciencemadness.org

This one-pot reaction is a direct method for converting ketones to amines and is particularly useful in the synthesis of various amine derivatives. mdpi.comntnu.no

Table 1: Proposed Synthetic Pathway for this compound
StepStarting MaterialReagentsIntermediate/ProductReaction Type
13-BromothiopheneMg, Pentanenitrile, H₃O⁺1-(Thiophen-3-yl)pentan-1-oneGrignard Reaction
21-(Thiophen-3-yl)pentan-1-oneAmmonium formate (HCOONH₄)This compoundLeuckart Reaction (Reductive Amination)

Elucidation of Molecular Pathways in Chemical Transformations

The chemical reactivity of this compound is characterized by the functional groups present: the primary amine and the thiophene ring. Understanding the molecular pathways of its transformations is key to developing derivatives and exploring its chemical space.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the primary amine group a nucleophile and a base, allowing it to undergo several fundamental reactions.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). This reaction is generally rapid and high-yielding.

N-Alkylation: Direct alkylation of the amine with alkyl halides can occur via an SN2 mechanism. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. nih.gov

Reactions involving the Thiophene Ring

The thiophene ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The substituent already present on the ring, in this case, the 1-aminopentyl group at the 3-position, will direct incoming electrophiles. The amino group, being an activating group, would generally direct electrophiles to the ortho and para positions. In the case of the 3-substituted thiophene, this corresponds to positions 2 and 5.

Electrophilic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be directed primarily to the 2- and 5-positions of the thiophene ring. The mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. The activating nature of the side chain enhances the reactivity of the thiophene ring towards electrophiles.

Table 2: Potential Chemical Transformations of this compound
Reaction TypeReagent ClassFunctional Group InvolvedExpected Product Type
N-AcylationAcid Chlorides, AnhydridesPrimary AmineAmide
N-AlkylationAlkyl HalidesPrimary AmineSecondary/Tertiary Amine, Quaternary Ammonium Salt
Electrophilic Aromatic SubstitutionHalogens, Nitrating agents, Acylating agentsThiophene RingSubstituted Thiophene (at C2 and/or C5)

Q & A

Q. What are the key challenges in synthesizing 1-(Thiophen-3-yl)pentan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves alkylation of a thiophene precursor with a pentylamine derivative. Key challenges include regioselectivity in thiophene substitution and maintaining amine stability under acidic/basic conditions. Optimization strategies:

  • Use Pd/C or Raney Ni catalysts for selective hydrogenation to avoid over-reduction of the thiophene ring .
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of the primary amine.
  • Purify intermediates via silica gel chromatography with eluents like ethyl acetate/hexane (3:7) to isolate the target compound .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm >95% purity.
  • Structural confirmation :
    • ¹H/¹³C NMR : Key signals include δ ~2.6 ppm (pentylamine CH₂) and δ ~6.8–7.2 ppm (thiophene protons) .
    • HRMS : Match experimental [M+H]⁺ with theoretical m/z (e.g., C₉H₁₃NS: calc. 167.0774, exp. 167.0778) .

Advanced Research Questions

Q. How does the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-position of the thiophene ring is electron-rich, enabling Suzuki-Miyaura couplings. Example protocol:

  • React this compound with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 12h) .
  • Monitor regioselectivity via LC-MS to avoid side reactions at the amine group.

Q. What computational methods are suitable for predicting the compound’s biological activity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A). The pentylamine chain may occupy hydrophobic pockets, while the thiophene ring engages in π-π stacking .
  • QSAR modeling : Train models with descriptors like logP (predicted ~2.1) and polar surface area (PSA ~38 Ų) to predict blood-brain barrier permeability .

Q. How can crystallographic data resolve contradictions in reported spectral assignments?

Methodological Answer:

  • Grow single crystals via slow evaporation (solvent: chloroform/methanol 1:1).
  • Use SHELXL for structure refinement: Compare experimental bond lengths (e.g., C-S: ~1.71 Å) and angles with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) to validate NMR assignments .

Q. What strategies mitigate amine degradation during long-term stability studies?

Methodological Answer:

  • Store the compound under argon at -20°C with molecular sieves (3Å) to prevent hydrolysis.
  • Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via TLC (Rf shift) or LC-MS (degradant peaks at m/z 149 [thiophene fragment]) .

Key Notes

  • Avoid commercial sources (e.g., benchchem) due to reliability concerns; prioritize peer-reviewed protocols .
  • Cross-validate spectral data with computational models to address discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.